molecular formula C14H21N3OS B14456886 4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- CAS No. 67990-08-3

4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-

Cat. No.: B14456886
CAS No.: 67990-08-3
M. Wt: 279.40 g/mol
InChI Key: CIVNXUBWFVBYKC-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- is a complex organic compound with a unique structure that includes an imidazolidinone ring, a pyrrolidinylidene group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- typically involves multiple steps. One common method includes the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo- stands out due to its specific structural features, such as the combination of an imidazolidinone ring with a thioxo group.

Properties

CAS No.

67990-08-3

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

1-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H21N3OS/c1-4-16-10-6-7-11(16)8-9-12-13(18)15(3)14(19)17(12)5-2/h8-9H,4-7,10H2,1-3H3

InChI Key

CIVNXUBWFVBYKC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1=CC=C2C(=O)N(C(=S)N2CC)C

Origin of Product

United States

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